Nitrodenafil - 147676-99-1

Nitrodenafil

Catalog Number: EVT-1205735
CAS Number: 147676-99-1
Molecular Formula: C17H19N5O4
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nitrous oxide (N2O), commonly known as laughing gas, is a chemical compound with significant applications in medicine and dentistry as an inhalational anesthetic and analgesic. Despite its long history of use, the precise mechanisms by which nitrous oxide exerts its effects have remained somewhat elusive. It is known to be an NMDA antagonist, which contributes to its neuroprotective properties, but it also has neurotoxic potential under certain conditions1. Additionally, nitrous oxide's analgesic properties have been linked to the stimulation of noradrenergic neurons in the brainstem and the activation of specific adrenoceptor subtypes2.

Applications in Various Fields

Medical Anesthesia and Analgesia

Clinically, nitrous oxide is widely used for its anesthetic and analgesic effects during surgical procedures. Its ability to inhibit NMDA receptors contributes to its anesthetic properties, while the activation of noradrenergic pathways and α2B adrenoceptors is responsible for its analgesic effects. The dual action of nitrous oxide makes it a valuable agent in the management of pain and consciousness during medical interventions1 2.

Potential Neurotoxicity and Safety Considerations

While nitrous oxide is generally considered safe, especially at low concentrations and when used in combination with other anesthetics, there is a potential for neurotoxicity. This risk necessitates careful monitoring and the use of adjunctive therapies that can enhance GABAergic inhibition to prevent possible neurotoxic side effects. Understanding the balance between its neuroprotective and neurotoxic potential is essential for the safe application of nitrous oxide in clinical settings1.

Drug of Abuse and Research Implications

Apart from its medical applications, nitrous oxide is also known as a drug of abuse. The pleasurable and analgesic effects can lead to misuse, which underscores the importance of understanding its mechanism of action. Research into the specific pathways and receptor subtypes involved in the effects of nitrous oxide can provide insights into the development of new therapeutic agents and the management of pain, as well as inform policies to mitigate abuse1 2.

Source and Classification

Nitrodenafil's chemical structure is derived from modifications of existing phosphodiesterase inhibitors. The compound was first synthesized as part of research aimed at developing new therapeutic agents for erectile dysfunction, particularly focusing on enhancing efficacy and reducing side effects compared to existing treatments. Its classification as a phosphodiesterase type 5 inhibitor positions it within a broader category of drugs that facilitate increased blood flow to the penis by preventing the breakdown of cyclic guanosine monophosphate, a key signaling molecule in erectile function.

Synthesis Analysis

The synthesis of Nitrodenafil involves several steps that typically start from commercially available starting materials. The process can be summarized as follows:

  1. Starting Materials: Common precursors include substituted anilines and nitro compounds.
  2. Key Steps:
    • Formation of Intermediate Compounds: Initial reactions often involve nitration or acylation processes to create key intermediates.
    • Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed methods, to form the core structure of Nitrodenafil.
    • Final Modifications: The final steps may involve purification techniques such as recrystallization or chromatography to isolate Nitrodenafil in a pure form.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Nitrodenafil's molecular structure can be characterized by the following features:

  • Chemical Formula: C17_{17}H18_{18}N4_{4}O3_{3}
  • Molecular Weight: Approximately 314.35 g/mol
  • Structural Characteristics:
    • Nitrodenafil contains a nitro group (-NO2_2) which is integral to its pharmacological activity.
    • The compound exhibits a complex arrangement of aromatic rings and heteroatoms that contribute to its interaction with phosphodiesterase enzymes.

The three-dimensional conformation of Nitrodenafil allows it to effectively bind to the active site of phosphodiesterase type 5, thereby inhibiting its activity.

Chemical Reactions Analysis

Nitrodenafil participates in various chemical reactions, primarily focused on its interactions with biological targets:

  • Inhibition of Phosphodiesterase Type 5: This is the primary reaction through which Nitrodenafil exerts its therapeutic effects. By binding to this enzyme, it prevents the degradation of cyclic guanosine monophosphate.
  • Metabolic Reactions: In vivo, Nitrodenafil undergoes metabolic transformations primarily in the liver, where it may be converted into various metabolites that retain some degree of biological activity.

The kinetics of these reactions are influenced by factors such as pH, temperature, and the presence of competing substrates.

Mechanism of Action

The mechanism of action for Nitrodenafil involves several key steps:

  1. Inhibition: Once administered, Nitrodenafil selectively inhibits phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate within smooth muscle cells.
  2. Vasodilation: Elevated cyclic guanosine monophosphate levels result in relaxation of smooth muscle tissues and subsequent vasodilation in penile blood vessels.
  3. Enhanced Erection: This vasodilation facilitates increased blood flow into the penis upon sexual stimulation, thereby enhancing erectile function.

Research indicates that the onset of action for Nitrodenafil can vary based on formulation and individual metabolism but generally aligns with other phosphodiesterase type 5 inhibitors.

Physical and Chemical Properties Analysis

Nitrodenafil exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under normal storage conditions but may degrade under extreme temperatures or in the presence of moisture.

These properties are crucial for formulation development and determining appropriate dosing regimens for therapeutic use.

Applications

Nitrodenafil has several scientific applications, primarily within pharmacology:

  • Erectile Dysfunction Treatment: As a phosphodiesterase type 5 inhibitor, it is primarily used for treating erectile dysfunction.
  • Research Tool: Nitrodenafil serves as a valuable tool in research settings for studying the mechanisms underlying erectile function and exploring new therapeutic approaches.
  • Potential Future Applications: Ongoing research may uncover additional uses in related areas such as pulmonary hypertension or other conditions where vasodilation is beneficial.
Introduction to Nitrosamine Impurities in Pharmaceuticals

Chemical Classification of Nitrosamines and NDSRIs

Nitrosamines constitute a class of organic compounds featuring a nitroso functional group (-N-N=O) bonded to two organic substituents. Their fundamental structure is R¹N(-R²)-N=O, where R¹ and R² can be alkyl, aryl, or heterocyclic groups. This structural motif is intrinsically linked to their mutagenic and carcinogenic potential via metabolic activation generating alkylating diazonium species capable of inducing DNA damage [5] [7].

Nitrodenafil’s inherent risk profile stems from the dual nature of its nitro group (-NO₂). While critical for its pharmacological activity as an electron-withdrawing group influencing molecular polarity and target interactions [1], this group, coupled with specific structural elements, facilitates pathways toward NDSRIs. Key chemical precursors and pathways include:

  • Secondary/Tertiary Amines: Amine functionalities within the Nitrodenafil molecule or its synthetic intermediates can undergo nitrosation reactions when exposed to nitrosating agents (e.g., nitrites (NO₂⁻), nitrogen oxides (NOₓ)) under acidic conditions, forming N-nitrosamines directly [3] [5].
  • Tetrazole Rings: Synthesis involving azide-containing reagents (e.g., sodium azide, NaN₃) introduces risk. Residual azides or reaction intermediates can decompose or react to form nitrosating agents or directly contribute to nitrosamine formation [3].
  • Reactive Reagents and Solvents: The use of nitrite salts, nitrogen-rich solvents (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)), and tertiary amine catalysts (e.g., triethylamine) during synthesis or formulation provides abundant sources of nitroso precursors or nitrosating agents [5] [7].

Table 1: Classification and Examples of Nitrosamine Impurities Relevant to Nitrodenafil

CategoryDefinitionCommon ExamplesRelevance to Nitrodenafil
Common NitrosaminesLow molecular weight nitrosamines arising from widely used reagents, solvents, or processes.NDMA, NDEA, NDPA, NMBA, NEIPA, NMPAPotential contaminants from solvents (DMF, NMP), recovered materials, cross-contamination.
NDSRIsNitrosamine impurities structurally related to the active pharmaceutical ingredient (API).Nitroso-Nitrodenafil, Nitroso-XXX (API)Formed via nitrosation of secondary/tertiary amines or specific heterocycles within the API structure during synthesis, storage, or from excipients.

The critical distinction lies in the origin: Common Nitrosamines like NDMA and NDEA are typically process-related contaminants, while NDSRIs are specific derivatives formed directly from the Nitrodenafil molecule itself or its immediate synthetic precursors under conducive conditions [3] [7]. Both categories fall under stringent regulatory control due to their cohort of concern status per ICH M7 [5].

Historical Context of Nitrosamine Contamination in Drug Products

The systematic detection and regulatory management of nitrosamine impurities in pharmaceuticals represent a relatively recent, albeit transformative, chapter in drug safety. Prior to 2018, isolated reports existed (e.g., aminophenazone in the 1970s [5]), but analytical limitations often obscured the true prevalence and significance. The contemporary crisis began decisively:

  • June 2018: The global regulatory community was alerted to the presence of N-nitrosodimethylamine (NDMA), a potent animal carcinogen, in batches of the angiotensin II receptor blocker (ARB) valsartan sourced from specific manufacturers [5] [7] [8]. This discovery triggered an international investigation coordinated by agencies like the FDA, EMA, and others.
  • 2018-2019: The crisis rapidly expanded beyond valsartan to include other sartans (losartan, irbesartan) and unrelated drug classes. The detection of NDMA and N-nitrosodiethylamine (NDEA) led to extensive recalls impacting millions of patients reliant on these essential medicines for hypertension and heart failure [8] [10].
  • Late 2019: A significant escalation occurred with the identification of high levels of NDMA in ranitidine, a widely used histamine H₂-receptor antagonist for acid reflux and ulcers. The discovery implicated in-situ formation during storage, linked to the molecule's inherent instability, leading to a global market withdrawal of most ranitidine products [3] [8].
  • 2020: Investigations revealed nitrosamines, primarily NDMA, in certain batches of metformin hydrochloride, a first-line medication for type 2 diabetes. This finding underscored the pervasiveness of the issue, affecting high-volume, chronic-use medications [3] [8].
  • Ongoing: Subsequent findings have implicated numerous other drug classes, including antibiotics (rifampicin, rifapentine), antipsychotics (levosulpiride), NSAIDs (aceclofenac), antidiabetics (sitagliptin), smoking cessation aids (varenicline), antidepressants (duloxetine), and overactive bladder treatments (mirabegron) [3]. These discoveries confirmed that nitrosamine formation was not confined to a single chemical class but represented a systemic risk across diverse pharmaceutical molecules, particularly those containing vulnerable amine groups or synthesized/manufactured under conditions allowing contamination.

Table 2: Key Historical Milestones in Nitrosamine Contamination Events

TimelineDrug Class/CompoundNitrosamine(s) DetectedImpact & Significance
Mid-2018Sartans (Valsartan)NDMA, later NDEAInitial trigger; revealed vulnerabilities in API synthesis (use of sodium nitrite, solvent recovery); led to global recalls & regulatory scrutiny [5] [8] [10].
Late 2019RanitidineNDMADemonstrated API instability leading to in-situ NDMA formation during storage; resulted in widespread market withdrawals [3] [8].
2020Metformin Extended-ReleaseNDMAHighlighted risks in high-volume, chronic-use drugs; contamination linked to specific processing changes or excipients [3] [8].
2020-OngoingMultiple Classes (e.g., Rifampicin, Sitagliptin, Aceclofenac)Various (NDMA, NDSRIs)Confirmed nitrosamine risk as widespread; emphasized need for systematic risk assessment across entire portfolios [3].

These events collectively exposed critical root causes:

  • API Synthesis Routes: Use of nitrosating agents (e.g., NaNO₂), solvents prone to nitrosamine formation/contamination (DMF, NMP), recovered materials, and shared equipment [5] [7].
  • Drug Product Formulation: Interaction between vulnerable APIs and nitrite-containing excipients, or presence of reactive impurities, leading to formation during manufacturing or storage over shelf-life [3] [7].
  • Degradation Pathways: Instability of specific molecular structures (e.g., ranitidine) under certain conditions (heat, humidity) generating nitrosamines [3] [8].
  • Analytical Limitations: Historically insufficiently sensitive or specific methods failing to detect low-level impurities [5].

The case of ranitidine was particularly instructive for compounds like Nitrodenafil, demonstrating how an API's inherent chemical structure can be its own worst enemy regarding NDMA formation under physiological-relevant conditions or during storage [3].

Regulatory Evolution of Nitrosamine Risk Management

The unprecedented scale of the nitrosamine crisis demanded a rapid, coordinated, and evolving global regulatory response. Key milestones and paradigm shifts include:

  • Initial Responses & Mandatory Risk Assessments (2019-2020): Following the valsartan and ranitidine incidents, major regulators (EMA, FDA, Health Canada, TGA, etc.) issued urgent requirements for Marketing Authorization Holders (MAHs). These mandated comprehensive risk evaluations for all chemically synthesized and biological (where applicable) human medicinal products using ICH Q9 quality risk management principles [7] [10]. The focus was initially on identifying the potential for NDMA, NDEA, and other common nitrosamines. MAHs were required to conduct confirmatory testing if risks were identified and implement mitigation strategies (process changes, specification limits) if nitrosamines were found above interim Acceptable Intake (AI) limits [7].

  • Focus Expansion to NDSRIs (2022-Onwards): As investigations deepened, NDSRIs emerged as a distinct and complex category. Unlike common nitrosamines with established carcinogenicity potency data (CPD), many NDSRIs lack robust experimental data. Regulators recognized the need for tailored approaches:

  • Carcinogenic Potency Categorization Approach (CPCA): Adopted by EMA (2023) and referenced by FDA, the CPCA provides a structure-based methodology to estimate AI limits for NDSRIs lacking experimental CPD [7]. It categorizes NDSRIs into Potency Categories (1-5) based on predicted α-hydroxylation metabolic activation potential (the mechanism generating the DNA-reactive species). Category 1 (highest potency, AI=5 ng/day) includes small, unsubstituted dialkyl NDSRIs like NDMA. Category 5 (lowest potency, AI= 1500 ng/day) applies to highly sterically hindered structures unlikely to undergo activation [7].
  • FDA's Revised Final Guidance (September 2024): This major update formally classified nitrosamines into two distinct categories: "Small-molecule nitrosamine impurities" (common nitrosamines like NDMA) and "Nitrosamine Drug Substance-Related Impurities (NDSRIs)" [3]. It emphasized enhanced risk assessment protocols, requiring deeper investigation into root causes specific to NDSRI formation (e.g., nitrite impurities in excipients, API degradation pathways). The guidance also provided updated AI limits and detailed recommendations on advanced analytical methodologies (LC-MS/MS, GC-MS/MS, HPLC) for sensitive detection and quantification [3].
  • Global Harmonization and Refined Limits (2024-2025): Regulatory agencies increasingly collaborate through groups like the Nitrosamines International Strategic Group (NISG) and Nitrosamines International Technical Working Group (NITWG) to share data and promote convergence [5] [10]. Agencies like Australia's TGA solidified their stance by setting formal AI limits in early 2025, considering factors like compound type, route of administration, and treatment duration [3] [7]. The emphasis shifted towards proactive prevention through better process design, raw material control, and continuous monitoring throughout the product lifecycle.

Table 3: Evolution of Key Regulatory Guidelines for Nitrosamine Control

TimelineRegulatory BodyGuideline/UpdateKey Advancements & Focus
2019-2020EMA, FDA, OthersInitial Urgent Mandates (e.g., EMA Art 5(3) Opinion, FDA Guidance Draft)Mandatory risk assessments for all products; Focus on common nitrosamines (NDMA, NDEA); Establishment of interim AI limits; Requirement for confirmatory testing.
2023 (EMA)EMAUpdated Questions & Answers (EMA/409815/2020 Rev)Introduction of CPCA for NDSRI AI setting; Emphasis on NDSRI risk assessment; Refined root cause analysis requirements.
Sept 2024FDARevised Final Guidance: "Control of Nitrosamine Impurities in Human Drugs" Revision 2Formal classification of Nitrosamines vs. NDSRIs; Enhanced risk assessment protocols; Updated AI limits; Detailed analytical method recommendations.
Feb 2025TGA (Australia)Setting of Formal AI LimitsEstablished specific AI limits based on compound type, route, duration; Alignment with international standards; Focus on prevention and supply continuity.

The regulatory landscape for nitrosamines, particularly concerning complex molecules like Nitrodenafil prone to NDSRI formation, is characterized by:

  • Increased Rigor: Demanding deeper scientific understanding of formation pathways and control strategies.
  • Structural Sophistication: Utilizing tools like CPCA to manage NDSRIs without traditional carcinogenicity data.
  • Analytical Prowess: Mandating state-of-the-art, validated methods capable of detecting impurities at parts-per-billion (ppb) or lower levels [3].
  • Lifecycle Management: Requiring ongoing vigilance throughout the product's shelf life and continuous process improvement.

For Nitrodenafil development and manufacturing, this translates to robust risk assessments evaluating every stage (API synthesis, purification, formulation, packaging, storage) for nitrosation potential, implementation of preventative measures (e.g., avoiding nitrites, controlling solvent impurities, adding inhibitors like ascorbic acid where feasible [5]), establishing strict specification controls using validated methods, and maintaining comprehensive regulatory documentation.

Properties

CAS Number

147676-99-1

Product Name

Nitrodenafil

IUPAC Name

5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23)

InChI Key

JMINGHHRIRWKPP-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C

Synonyms

5-(2-Ethoxy-5-nitrophenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.